molecular formula C6H10O7 B155391 2-Keto-L-gulonic acid CAS No. 526-98-7

2-Keto-L-gulonic acid

Cat. No. B155391
CAS RN: 526-98-7
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-NUNKFHFFSA-N
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Description

2-Keto-L-gulonic acid (2-KLG) is a key intermediate in the synthesis of L-ascorbic acid, commonly known as vitamin C. It is produced through various metabolic pathways and fermentation processes involving different microorganisms. The significance of 2-KLG lies in its role as a precursor to vitamin C, an essential nutrient with antioxidant properties .

Synthesis Analysis

The synthesis of 2-KLG has been achieved through metabolic engineering of microorganisms such as Erwinia herbicola and Gluconobacter oxydans. In one study, a new metabolic pathway was created in Erwinia herbicola, enabling it to produce 2-KLG by introducing a gene from Corynebacterium that encodes for an enzyme capable of reducing 2,5-diketo-D-gluconic acid to 2-KLG . Another approach involved the stepwise metabolic engineering of Gluconobacter oxydans, which resulted in a significant increase in 2-KLG production, moving closer to a one-step industrial-scale production of vitamin C .

Molecular Structure Analysis

While the molecular structure of 2-KLG is not explicitly discussed in the provided papers, it is understood that the compound is a keto acid derived from the oxidation of L-sorbose. The structure plays a crucial role in its reactivity and its ability to be transformed into vitamin C .

Chemical Reactions Analysis

2-KLG is produced from L-sorbose through the action of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases found in Ketogulonicigenium vulgare. These enzymes catalyze the oxidation of L-sorbose to 2-KLG, which is a critical step in the biosynthesis of vitamin C . Additionally, the conversion of gluconic acid to 2-KLG has been demonstrated using co-immobilized cells of Gluconobacter oxydans and Corynebacterium sp. .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-KLG, such as stability and solubility, are important for its production and downstream processing. For instance, calcium 2-keto-L-gulonate, a derivative of 2-KLG, was shown to be stable in fermentation broth, which is advantageous for the industrial production of vitamin C . The use of different cofactors like NAD(H) or NADP(H) in enzymatic production also affects the efficiency and cost of the 2-KLG production process .

Case Studies

Several case studies demonstrate the practical applications of these findings. For example, the production of 2-KLG from D-glucose through a two-stage fermentation system has been established as a practical method, with high yields being obtained in conventional fermentors . Another study presented a data-driven prediction approach for monitoring the product formation in industrial 2-KLG fermentation, which could improve process control and efficiency . Furthermore, the establishment of an innovative carbohydrate metabolic pathway in Ketogulonicigenium robustum initiated by intronic promoters led to an increase in 2-KLG production, highlighting the potential for genetic and metabolic optimization in industrial applications .

Scientific Research Applications

DNA Transformation in Microorganisms

A study by Zengliang (2004) explored the biological effects of 2-KLG strains, particularly their DNA transformation via low energy ion beams. This research established a novel system for the delivery of foreign DNA into microorganisms using an ion beam, presenting a new approach to constructing genetically engineered microorganisms.

Fermentation Process Prediction

Wang et al. (2014) developed a Bayesian combination of multiple neural networks to predict product formation in 2-KLG fermentation, a key precursor for L-ascorbic acid synthesis Wang, Sun, Zhang, & Yuan, 2014. This method enhances the accuracy of predicting the product formation in industrial fermentation processes.

Enzymatic Pathways in Fungi

Research by Kuivanen, Arvas, and Richard (2017) identified enzymes in the fungal D-glucuronic acid pathway, which involves 2-KLG. They discovered genes encoding 2-Keto-L-gulonate reductase and L-Idonate 5-Dehydrogenase, contributing to our understanding of D-glucuronic acid catabolism in fungi Kuivanen, Arvas, & Richard, 2017.

Metabolic Engineering for 2-KLG Production

Zeng et al. (2020) focused on producing 2-KLG using metabolically engineered Escherichia coli, providing alternative routes for efficient biosynthesis. Their work demonstrated significant improvements in 2-KLG titer and conversion ratios Zeng, Wang, Li, Li, Chen, & Zhou, 2020.

Continuous Fermentation Processes

Takagi, Sugisawa, and Hoshino (2010) developed a two-stage continuous fermentation system for 2-KLG production, highlighting improvements in productivity and molar conversion yield. This advancement is crucial for industrial applications of 2-KLG fermentation Takagi, Sugisawa, & Hoshino, 2010.

High Throughput Screening for Enzyme Optimization

Shan, Liu, Zeng, Chen, and Zhou (2020) established a high-throughput screening platform to enhance the enzyme activity involved in converting L-sorbose to 2-KLG. This approach offers potential for increasing the efficiency of 2-KLG production Shan, Liu, Zeng, Chen, & Zhou, 2020.

Environmental Applications

Dang et al. (2019) utilized 2-KLG mother liquor to create porous carbon spheres for electric double-layer capacitors, demonstrating an innovative approach to waste valorization Dang, Cao, Hao, Wu, Zhao, Zhuang, Zhou, & Wei, 2019.

Safety And Hazards

2-Keto-L-gulonic Acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent advances in 2-Keto-l-gulonic Acid production have been made using mixed-culture fermentation . The addition of 1 mg/mL 2-KLG reduced the number of viable and spore cells, lowered the levels of intracellular reactive oxygen species (ROS), enhanced the intra- and extracellular total antioxidant capacity (T-AOC), and significantly affected the B. pumilus sporulation-related genes expression levels .

properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031512
Record name 2-Keto-L-gulonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto-L-gulonic acid

CAS RN

526-98-7, 342385-52-8
Record name 2-keto-L-Gulonic acid
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Record name 2-Keto-L-gulonic acid
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Record name 2-Keto-L-gulonic acid
Source EPA DSSTox
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Record name L-xylo-hex-2-ulosonic acid
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Record name L-Xylo-hex-2-ulosonic acid hydrate
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Record name 2-KETO-L-GULONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
T Sonoyama, H Tani, K Matsuda… - Applied and …, 1982 - Am Soc Microbiol
… It is well known that 2-keto-L-gulonic acid (2KLG) is readily … of 2-keto-L-gulonic acid in bacteria. Biotechnol. Bioeng. … Conversion of Lsorbose to 2-keto-L-gulonic acid by mixtures of …
Number of citations: 163 journals.asm.org
Y Gao, YJ Yuan - Journal of agricultural and food chemistry, 2011 - ACS Publications
… Corn steep liquor (CSL) is one of the main raw materials in 2-keto-l-gulonic acid (2-KLG) fermentation by Ketogulonicigenium vulgare and Bacillus megaterium. Due to its natural origin …
Number of citations: 38 pubs.acs.org
T Hoshino, T Sugisawa, M Tazoe… - Agricultural and …, 1990 - Taylor & Francis
The l-sorbosone pathway for 2-keto-l-gulonic acid (2KGA) formation from l-sorbose in Gluconobacter melanogenus IFO 3293 was confirmed. l-Sorbose dehydrogenase, which catalyzes …
Number of citations: 54 www.tandfonline.com
L Cui, P Xie, J Sun, T Yu, J Yuan - Computers & chemical engineering, 2012 - Elsevier
… Mixed culture fermentation of Bacillus megaterium and Gluconobacter oxydans is widely used to produce 2-keto-l-gulonic acid (2-KGA), a key precursor for l-ascorbic acid synthesis. For …
Number of citations: 24 www.sciencedirect.com
W Zeng, P Wang, N Li, J Li, J Chen, J Zhou - Bioresource Technology, 2020 - Elsevier
The 2-keto-L-gulonic acid (2-KLG) is the direct precursor for industrial vitamin C production. The main biosynthetic method for 2-KLG production is the classical two-step fermentation …
Number of citations: 19 www.sciencedirect.com
S Makover, GB Ramsey, FM Vane… - Biotechnology and …, 1975 - Wiley Online Library
… L-Sorbose is oxidized to 2-keto-L-gulonic acid (KGA) via the following sequence of reactions which we call the “sorbosone pathway”: L-sorbose 2 … 2-KETO-L-GULONIC ACID …
Number of citations: 46 onlinelibrary.wiley.com
Y Takagi, T Sugisawa, T Hoshino - Applied microbiology and …, 2009 - Springer
… A single-stage continuous fermentation process for the production of 2-keto-l-gulonic acid (2KGA) from l-sorbose using Ketogulonigenium vulgare DSM 4025 was developed. The …
Number of citations: 27 link.springer.com
Y Saito, Y Ishii, H Hayashi, K Yoshikawa… - Biotechnology and …, 1998 - Wiley Online Library
… Metabolic pathway for 2-keto-L-gulonic acid formation in Glucono… 2-keto-L-gulonic acid from D-glucose by two-stage … Microbial production of 2-keto-L-gulonic acid from L-sorbose and D-…
Number of citations: 55 onlinelibrary.wiley.com
Y Chen, L Liu, X Shan, G Du, J Zhou… - … in Bioengineering and …, 2019 - frontiersin.org
… Herein, a novel enzyme-based high-throughput screening method was developed for rapid screening of strains overproducing 2-keto-L-gulonic acid (2-KLG). The screening method …
Number of citations: 17 www.frontiersin.org
Mandlaa, Z Sun, R Wang, X Han, H Xu, W Yang - Amb Express, 2018 - Springer
… —2-keto-l-gulonic acid from l-sorbose by fermentation I. Isolation, screening and identification of 2-keto-l-gulonic acid producing bacteria. Acta Microbiol Sinica 20:246–251 (In Chinese) …
Number of citations: 13 link.springer.com

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